molecular formula C8H20Cl2N2O B1456324 2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220020-93-8

2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No. B1456324
CAS RN: 1220020-93-8
M. Wt: 231.16 g/mol
InChI Key: DPRVNJFSWGACHZ-UHFFFAOYSA-N
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Description

“2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride” is a chemical compound with the CAS Number: 1220019-13-5 . It has a molecular weight of 231.16 and its IUPAC name is 2-(methyl(pyrrolidin-2-ylmethyl)amino)ethanol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular formula of “2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride” is C8H20Cl2N2O . It has an average mass of 231.163 Da and a monoisotopic mass of 230.095276 Da .

Scientific Research Applications

Synthesis and Characterization

The compound 2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride has been the subject of various synthesis methodologies. For example, a scalable process for the asymmetric synthesis of a structurally related compound, (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, involves the reduction of 3-chloroacetyl pyridine using borane-dimethyl sulfide and a catalytic amount of an in situ generated oxazaborolidine (Duquette et al., 2003). Another report discusses the synthesis of 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde by phase-transfer catalysis, indicating the versatility and efficiency of various synthetic routes for related compounds (Qin Bin-chang, 2012).

Complexation and Interactions

Unsymmetrical tripodal amines, including derivatives of this compound, have been employed to form complexes with Cu(II) metal ions, indicating their potential application in the formation of coordination complexes. These complexes have been characterized by various techniques such as single crystal X-ray diffraction, highlighting their potential utility in the field of inorganic chemistry and materials science (Keypour et al., 2015).

Molecular Transformations and Activity

The compound has been involved in transformations leading to other chemically significant structures. For example, conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones, followed by N-benzylation, chlorination, and intramolecular alkylation, provide a convenient route to substituted pyrrolidines. These transformations are accompanied by stereospecific rearrangement of substituents, highlighting the compound's utility in complex organic syntheses (Back et al., 2003).

properties

IUPAC Name

2-[methyl(pyrrolidin-3-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(4-5-11)7-8-2-3-9-6-8;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRVNJFSWGACHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

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